

An In-depth Technical Guide to the Physical Properties of Ortho-Alkoxy Benzaldehydes

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Compound of Interest

Compound Name: 2-Octyloxy-benzaldehyde

Cat. No.: B11874767

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Introduction

Ortho-alkoxy benzaldehydes represent a significant class of aromatic aldehydes, characterized by an alkoxy group (-OR) at the C2 position of the benzaldehyde scaffold. This substitution pattern imparts unique electronic and steric properties that influence their physical characteristics and reactivity. These compounds serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1][2] Understanding their core physical properties is paramount for optimizing reaction conditions, purification processes, and for the rational design of new molecules with desired physicochemical profiles. This guide provides a comprehensive overview of the key physical properties of ortho-alkoxy benzaldehydes, with a focus on the influence of the alkoxy chain length on these characteristics.

Boiling and Melting Points: The Influence of Alkoxy Chain Length

The boiling and melting points of a homologous series of ortho-alkoxy benzaldehydes are primarily dictated by the interplay of intermolecular forces, namely dipole-dipole interactions and van der Waals forces. The polar carbonyl group and the ether linkage contribute to the dipole moment of the molecules, leading to stronger intermolecular attractions compared to non-polar analogues.

As the length of the alkyl chain in the ortho-alkoxy substituent increases, the molecular weight and the surface area of the molecule also increase. This leads to stronger van der Waals dispersion forces, which generally results in a higher boiling point.[3]

However, the effect on the melting point is more complex. Increased branching or the introduction of flexible alkyl chains can disrupt the crystal lattice packing, which may lead to a decrease in the melting point.[4] Conversely, for longer, linear alkyl chains, the potential for increased van der Waals interactions can sometimes lead to a more ordered packing and a higher melting point, often exhibiting an "odd-even" effect where the melting points of homologues with an even number of carbon atoms in the alkyl chain are higher than those of their odd-numbered counterparts.[5]

Table 1: Boiling and Melting Points of Ortho-Alkoxy Benzaldehydes

Compound	Alkoxy Group	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
2-Methoxybenzaldehyde	-OCH ₃	C ₈ H ₈ O ₂	136.15	236 - 238[1] [6]	34 - 40[1]
2-Ethoxybenzaldehyde	-OCH ₂ CH ₃	C ₉ H ₁₀ O ₂	150.17	136 - 138 (at 24 mmHg)	-
2-Propoxybenzaldehyde	-OCH ₂ CH ₂ CH ₃	C ₁₀ H ₁₂ O ₂	164.20	-	-
2-Butoxybenzaldehyde	-OCH ₂ (CH ₂) ₂ CH ₃	C ₁₁ H ₁₄ O ₂	178.23	-	-
2-(sec-Butoxy)benzaldehyde	-OCH(CH ₃)CH ₂ CH ₃	C ₁₁ H ₁₄ O ₂	178.23	-	-
2-(tert-Butoxy)benzaldehyde	-OC(CH ₃) ₃	C ₁₁ H ₁₄ O ₂	178.23	-	-
2-Pentyloxybenzaldehyde	-OCH ₂ (CH ₂) ₃ CH ₃	C ₁₂ H ₁₆ O ₂	192.25	-	-

Note: Data for higher homologues and some melting points are not readily available in the literature, highlighting an area for further experimental investigation.

Caption: Relationship between alkoxy chain length and boiling point.

Solubility Profile

The solubility of ortho-alkoxy benzaldehydes is governed by the "like dissolves like" principle. The presence of the polar carbonyl and ether groups allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the nonpolar aromatic ring and the increasing length of the alkyl chain contribute to the hydrophobic character of the molecule.

Consequently, these compounds exhibit limited solubility in water, which decreases as the alkyl chain becomes longer.^{[2][6][7]} They are, however, generally soluble in a wide range of common organic solvents.^{[1][2][6]}

Table 2: Qualitative Solubility of Ortho-Alkoxy Benzaldehydes

Solvent	Polarity	Expected Solubility	Rationale
Water	Highly Polar	Low to Insoluble	The hydrophobic character of the benzene ring and alkyl chain dominates over the polar functional groups.[2][6][7]
Ethanol	Polar Protic	Soluble	The ability to engage in hydrogen bonding and the presence of a nonpolar ethyl group make it a good solvent.[1][2][6]
Acetone	Polar Aprotic	Soluble	The polar carbonyl group of acetone can interact with the polar groups of the solute.
Diethyl Ether	Slightly Polar	Soluble	The ether linkage and overall low polarity of the solvent are compatible with the solute.[2][6]
Toluene	Nonpolar	Soluble	The aromatic nature of toluene facilitates dissolution through π - π stacking and van der Waals forces.
Hexane	Nonpolar	Moderately to Sparingly Soluble	Solubility is expected to increase with the length of the alkoxy chain due to increasing nonpolar character.

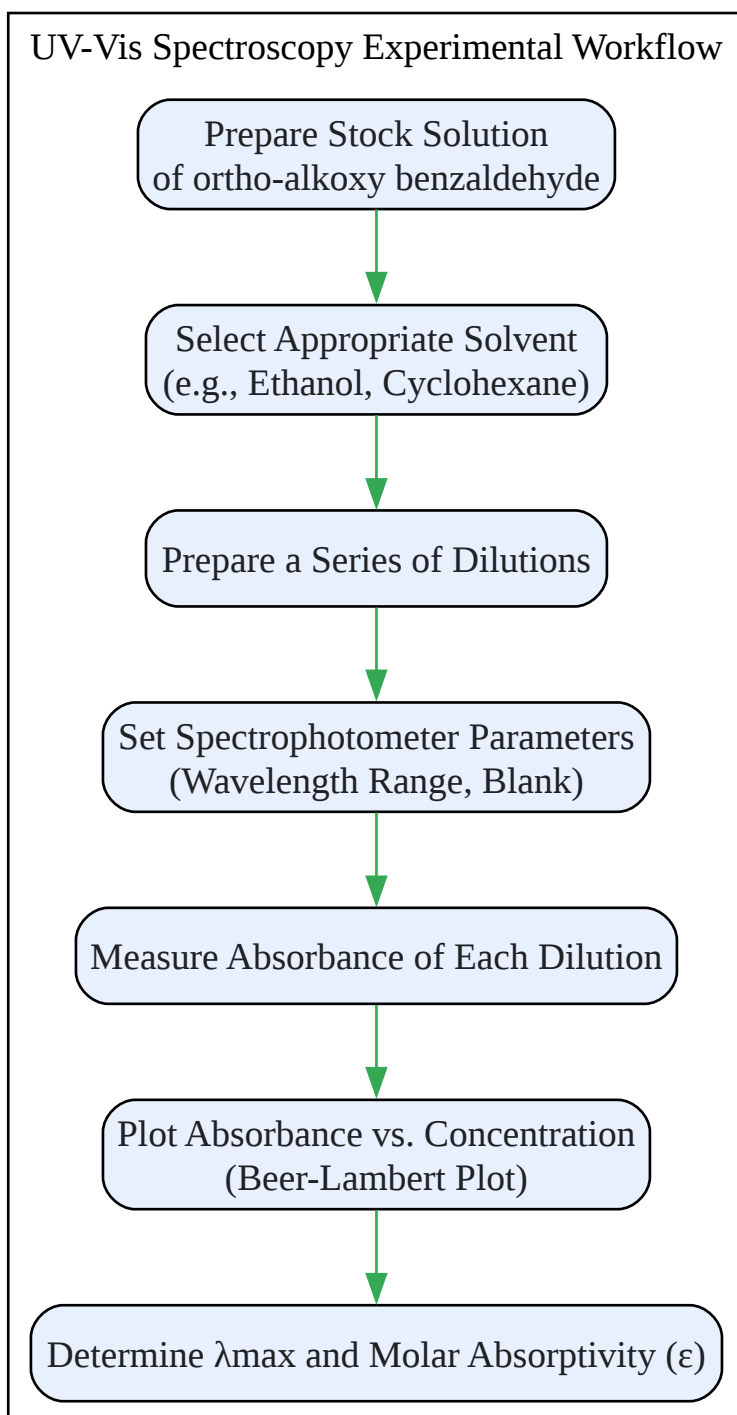
Note: Quantitative solubility data for this class of compounds is not extensively reported and presents an opportunity for further research.

Spectroscopic Properties

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectra of ortho-alkoxy benzaldehydes are characterized by electronic transitions within the aromatic ring and the carbonyl group. Typically, two main absorption bands are observed: a strong band at shorter wavelengths corresponding to a $\pi \rightarrow \pi^*$ transition of the conjugated system, and a weaker band at longer wavelengths resulting from an $n \rightarrow \pi^*$ transition of the carbonyl group.[8]

For 2-methoxybenzaldehyde, the UV-Vis spectrum shows a $\pi \rightarrow \pi^*$ transition of the benzene ring at 298 nm and another band at 372 nm corresponding to the $\pi \rightarrow \pi^*$ transition of the constituent functional groups (-CHO & -OCH₃).[8] The position and intensity of these bands can be influenced by the solvent polarity.



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Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectra of ortho-alkoxy benzaldehydes provide valuable information about their functional groups. Key characteristic absorption bands include:

- C=O Stretch (Aldehyde): A strong, sharp peak typically in the region of 1680-1700 cm^{-1} .
- C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm^{-1} and 2720 cm^{-1} .
- C-O-C Stretch (Ether): An absorption band in the region of 1250-1000 cm^{-1} .
- Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm^{-1} region.
- Aromatic C-H Bending: Bands in the fingerprint region that can give information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential tools for the structural elucidation of ortho-alkoxy benzaldehydes.

- ^1H NMR:
 - Aldehydic Proton (-CHO): A characteristic singlet in the downfield region, typically between δ 9.8 and 10.5 ppm.
 - Aromatic Protons: A complex multiplet pattern in the region of δ 6.8-7.8 ppm, with chemical shifts influenced by the electron-donating alkoxy group and the electron-withdrawing aldehyde group.
 - Alkoxy Protons (-OR): The chemical shifts and splitting patterns of these protons depend on the nature of the alkyl group. For example, the methoxy group of 2-methoxybenzaldehyde appears as a singlet around δ 3.9 ppm.
- ^{13}C NMR:
 - Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.

- Aromatic Carbons: Signals between δ 110-165 ppm. The carbon attached to the oxygen of the alkoxy group is typically the most downfield among the ring carbons.
- Alkoxy Carbons: Signals in the upfield region, with chemical shifts dependent on the alkyl chain length.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of molecules in the solid state. The crystal structure of 2-methoxybenzaldehyde has been determined, and it crystallizes in the tetragonal crystal system with the space group $P4_32_1$.^[8] The unit cell parameters are $a = 11.0120(12) \text{ \AA}$, $b = 11.0120(12) \text{ \AA}$, and $c = 23.615(4) \text{ \AA}$.^[8] Such data is invaluable for understanding packing motifs, intermolecular interactions, and for computational modeling studies. While crystallographic data for higher ortho-alkoxy benzaldehyde homologues is not readily available, it is an area of active research interest.^[9]^[10]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of an ortho-alkoxy benzaldehyde in a selected solvent (e.g., ethanol) at a constant temperature.

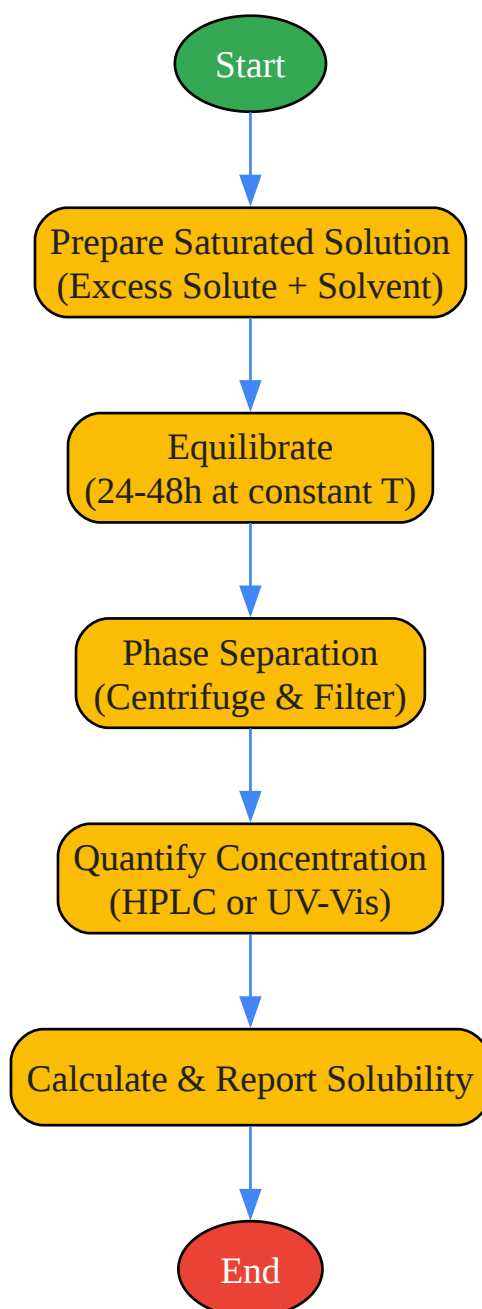
Materials:

- ortho-Alkoxy benzaldehyde sample
- Selected solvent (e.g., analytical grade ethanol)
- Glass vials with screw caps
- Temperature-controlled shaker or water bath
- Centrifuge

- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

- Preparation of a Saturated Solution: a. Add an excess amount of the ortho-alkoxy benzaldehyde to a glass vial. The excess solid should be clearly visible. b. Add a known volume of the selected solvent (e.g., 5.0 mL of ethanol) to the vial. c. Securely cap the vial to prevent solvent evaporation.
- Equilibration: a. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute should be constant over time.
- Phase Separation: a. After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. b. Centrifuge the vial to further facilitate the separation of the solid and liquid phases. c. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
- Quantification: a. Prepare a series of standard solutions of the ortho-alkoxy benzaldehyde in the selected solvent with known concentrations. b. Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve (absorbance or peak area vs. concentration). c. Accurately dilute a known volume of the filtered saturated solution with the solvent. d. Analyze the diluted sample under the same conditions as the standards.
- Calculation and Reporting: a. Using the calibration curve, determine the concentration of the ortho-alkoxy benzaldehyde in the diluted sample. b. Calculate the concentration in the original saturated solution, taking into account the dilution factor. c. Report the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.



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Caption: Workflow for the shake-flask solubility determination method.

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